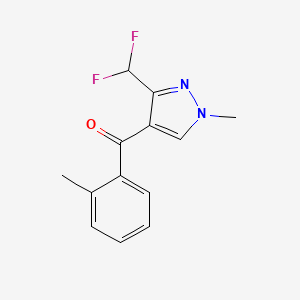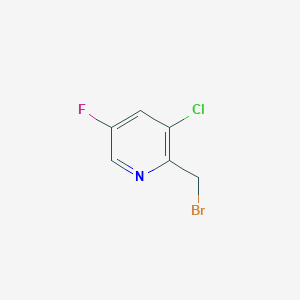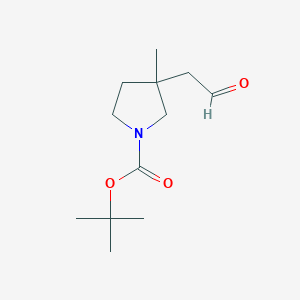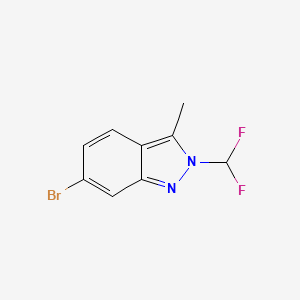
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 2-methylbenzoyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and 2-methylbenzoyl groups. One common synthetic route involves the reaction of 3-(difluoromethyl)pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反应分析
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them to carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the 2-methylbenzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new polymers, coatings, and other materials. .
作用机制
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these enzymes, the compound can modulate cellular processes and potentially treat diseases such as cancer .
相似化合物的比较
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzaldehyde: This compound also contains a fluorinated group and a benzoyl moiety, but with different substitution patterns.
3-(difluoromethyl)-2-methyl-4-(trifluoromethyl)benzoyl chloride: This compound has both difluoromethyl and trifluoromethyl groups, making it highly reactive and useful in various chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and 2-methylbenzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H12F2N2O |
|---|---|
分子量 |
250.24 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C13H12F2N2O/c1-8-5-3-4-6-9(8)12(18)10-7-17(2)16-11(10)13(14)15/h3-7,13H,1-2H3 |
InChI 键 |
ZHIIYSWITHFGGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2=CN(N=C2C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)


![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)


![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)

![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)


